Uncargenin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

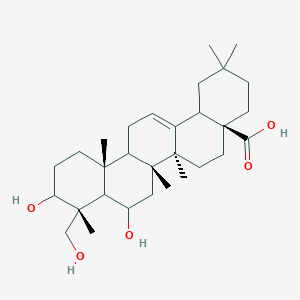

C30H48O5 |

|---|---|

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,9R,12aR)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19?,20?,21?,22?,23?,26-,27-,28-,29-,30+/m1/s1 |

InChI Key |

XRRLUGUSXUFEDF-FNTHRAPNSA-N |

Isomeric SMILES |

C[C@]12CCC([C@@](C1C(C[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Uncargenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid (B12794562) identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a specialized metabolite found in plants of the Uncaria genus. While the definitive biosynthetic pathway of this compound has not been fully elucidated in dedicated studies, a comprehensive understanding of oleanane-type triterpenoid biosynthesis allows for the construction of a putative and detailed pathway. This technical guide outlines this proposed biosynthetic route, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. It serves as a foundational resource for researchers in natural product chemistry, synthetic biology, and drug development who are interested in the production and derivatization of this and related bioactive compounds.

Introduction to this compound and Oleanane (B1240867) Triterpenoids

This compound belongs to the oleanane class of pentacyclic triterpenoids. These molecules are derived from the cyclization of 2,3-oxidosqualene (B107256) and are widely distributed throughout the plant kingdom.[1] Oleanane triterpenoids exhibit a vast array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties, making them attractive targets for pharmaceutical research.[1] The core oleanane skeleton can be extensively modified by various enzymes, leading to a high degree of structural diversity.[1]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to begin with the formation of the universal triterpenoid precursor, 2,3-oxidosqualene, via the mevalonate (B85504) (MVA) pathway in the cytoplasm.[2][3] The subsequent steps involve the formation of the pentacyclic backbone and a series of oxidative modifications.

Formation of the β-Amyrin Skeleton

The initial committed step in the biosynthesis of oleanane-type triterpenoids is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by β-amyrin synthase (bAS), a member of the oxidosqualene cyclase (OSC) family of enzymes. The enzyme folds the linear substrate into a specific chair-chair-chair conformation, initiating a cascade of cyclizations and rearrangements to yield the pentacyclic β-amyrin backbone.

Oxidative Modifications of β-Amyrin

Following the formation of β-amyrin, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups and further oxidizing them to generate the final structure of this compound. The proposed sequence of these oxidative steps is as follows:

-

C-28 Oxidation: The methyl group at the C-28 position of β-amyrin undergoes a three-step oxidation to form a carboxylic acid. This is a common modification in oleanane biosynthesis and is typically catalyzed by CYP450 enzymes belonging to the CYP716A subfamily. This process proceeds through erythrodiol (B191199) (C-28 hydroxylated) and oleanolic aldehyde (C-28 aldehyde) intermediates to yield oleanolic acid (3β-hydroxyolean-12-en-28-oic acid).

-

C-6β Hydroxylation: Oleanolic acid is then proposed to be hydroxylated at the C-6 position. This reaction is catalyzed by a specific CYP450, introducing a β-hydroxyl group.

-

C-23 Hydroxylation: The final oxidative step is the hydroxylation of the methyl group at the C-23 position. This reaction is also catalyzed by a CYP450 enzyme. This hydroxylation leads to the final structure of this compound.

The precise order of the C-6β and C-23 hydroxylations has not been determined and may vary.

Quantitative Data on Oleanane Triterpenoid Production

While specific quantitative data for this compound biosynthesis in its native plant source is not available, studies on the heterologous production of related oleanane triterpenoids in engineered yeast provide valuable benchmarks for potential yields.

| Compound | Host Organism | Titer (mg/L) | Reference |

| β-Amyrin | Saccharomyces cerevisiae | up to 8.7 | |

| Oleanolic Acid | Saccharomyces cerevisiae | up to 4.5 | |

| Gypsogenin | Saccharomyces cerevisiae | 146.84 | |

| Quillaic Acid | Saccharomyces cerevisiae | 314.01 |

Experimental Protocols

The elucidation of a natural product biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below is a generalized protocol for the extraction and analysis of triterpenoids from plant material.

General Protocol for Extraction and Analysis of Triterpenoids

Objective: To extract, identify, and quantify oleanane triterpenoids from plant tissue.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (B129727), Ethanol, Ethyl acetate, Hexane

-

Centrifuge and tubes

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (MS)

-

Authentic standards of known triterpenoids

Procedure:

-

Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction:

-

Suspend the powdered tissue in methanol (or another suitable solvent) and sonicate for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process two more times.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification (Optional):

-

Redissolve the crude extract in a minimal amount of methanol.

-

Perform solid-phase extraction (SPE) to remove interfering compounds.

-

-

Analysis:

-

Dissolve the dried extract in methanol for HPLC analysis.

-

Inject the sample into an HPLC system coupled to a mass spectrometer (LC-MS).

-

Separate the compounds using a suitable gradient of solvents (e.g., water and acetonitrile).

-

Identify the triterpenoids by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and using a standard curve generated from authentic standards.

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The key enzymes, particularly the specific CYP450s responsible for the C-6β and C-23 hydroxylations, remain to be identified and characterized. The elucidation of these enzymatic steps will be crucial for the heterologous production of this compound in microbial systems, which would enable a sustainable supply for pharmacological studies and the potential for generating novel derivatives through metabolic engineering. The integration of transcriptomics, proteomics, and metabolomics will be instrumental in identifying the genes and enzymes involved in the biosynthesis of this and other valuable triterpenoids in Uncaria species.

References

Uncargenin C: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Uncargenin C, a naturally occurring triterpenoid (B12794562). The document details its known natural sources and provides a generalized experimental protocol for its isolation, based on established methods for similar compounds from the same genus. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a pentacyclic triterpenoid that has been identified in plant species belonging to the genera Uncaria and Turpinia. The primary documented sources are:

-

Uncaria rhynchophylla (Miq.) Miq. ex Havil.: A species of flowering plant in the Rubiaceae family, commonly known as cat's claw or Gou-teng. It is a significant source of various bioactive compounds, including alkaloids and triterpenoids.

-

Turpinia arguta Seem.: A species in the family Staphyleaceae.

While this compound has been identified in these species, quantitative yield data from isolation procedures is not extensively reported in the available scientific literature. The table below summarizes the natural sources and other notable triterpenoids isolated from the Uncaria genus, which may be of interest to researchers working with these plants.

| Compound Name | Natural Source(s) | Related Triterpenoids from the Genus Uncaria |

| This compound | Uncaria rhynchophylla, Turpinia arguta | 6β–hydroxyursolic acid, 3β, 6β, 19α-trihydroxyurs-12-en-28-oic acid, 3β, 6β, 23–trihydroxyurs-12-en-28-oic acid[1] |

Experimental Protocol: Isolation of Triterpenoids from Uncaria rhynchophylla

The following is a generalized protocol for the isolation of triterpenoids, including this compound, from the dried stems and hooks of Uncaria rhynchophylla. This protocol is a composite of methodologies reported for the separation of triterpenoids from this plant and should be adapted and optimized for specific research purposes.

Plant Material and Extraction

-

Preparation of Plant Material: Air-dry the hook-bearing stems of Uncaria rhynchophylla and grind them into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) in 70% aqueous ethanol (B145695) (e.g., 6 L) for 24 hours at room temperature.[2]

-

Follow the maceration with reflux extraction for 30 minutes.[2]

-

Repeat the extraction process twice to ensure exhaustive extraction of the phytochemicals.[2]

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[2]

-

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:

-

Ethyl acetate (B1210297)

-

n-butanol

-

-

This partitioning will yield an ethyl acetate fraction (rich in less polar compounds like many triterpenoids), an n-butanol fraction, and a remaining aqueous fraction.

-

Concentrate each fraction separately using a rotary evaporator. The triterpenoids are expected to be concentrated in the ethyl acetate fraction.

-

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate individual triterpenoids.

-

Silica (B1680970) Gel Column Chromatography:

-

Apply the concentrated ethyl acetate fraction to a silica gel column.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step is effective for separating compounds based on molecular size and for removing pigments.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain high-purity compounds, employ preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation

The structure of the isolated pure compound, presumed to be this compound, is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public scientific literature regarding the signaling pathways directly modulated by this compound. While other compounds from Uncaria rhynchophylla have been investigated for their neuroprotective and PTP1B inhibitory activities, the specific biological targets and mechanisms of action for this compound remain an area for future research.

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages of the isolation process.

Caption: General workflow for the extraction and fractionation of Uncaria rhynchophylla.

Caption: Chromatographic purification steps for the isolation of this compound.

References

Physical and chemical properties of Uncargenin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has been identified as a constituent of certain medicinal plants. This technical guide provides a detailed overview of its physical and chemical properties, drawing from available scientific literature. While specific experimental data on this compound's biological activities and its effects on signaling pathways are limited, this document explores the known characteristics of this compound and the broader context of oleanane triterpenoids, which are recognized for their diverse pharmacological potential, including anti-inflammatory and cytotoxic effects. This guide also outlines standard experimental protocols relevant to the isolation, characterization, and bioactivity assessment of such natural products, offering a foundational resource for researchers investigating this compound and related compounds.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid. It was first isolated from Uncaria rhynchophylla. Its chemical structure has been elucidated as 3β,6β,23-trihydroxyolean-12-en-28-oic acid[1]. Triterpenoids, a large and structurally diverse class of natural products, are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Oleanane-type triterpenoids, in particular, have been the subject of extensive research due to their therapeutic potential[2][3]. This guide aims to consolidate the current knowledge on the physical and chemical properties of this compound and to provide a framework for future research by outlining relevant experimental methodologies.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while the molecular formula and weight are well-established, specific experimental data such as melting point and detailed spectroscopic analyses are not widely reported in the literature.

General Properties

This compound is typically isolated as a powder. It is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₈O₅ | |

| Molecular Weight | 488.7 g/mol | |

| IUPAC Name | (4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

| CAS Number | 152243-70-4 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Spectroscopic Data

¹³C-NMR Chemical Shifts (Predicted/Reported for Analogues) A complete, experimentally verified ¹³C-NMR dataset for this compound is not currently available. However, based on data for similar oleanane triterpenoids, characteristic shifts can be anticipated. For instance, the olefinic carbons C-12 and C-13 are expected to resonate around δ 122 and δ 144 ppm, respectively. The carboxyl carbon (C-28) would appear significantly downfield, typically above δ 180 ppm. The carbon atoms bearing hydroxyl groups (C-3, C-6, and C-23) would be expected in the δ 60-80 ppm range.

¹H-NMR Chemical Shifts (Predicted/Reported for Analogues) Similarly, a complete ¹H-NMR spectrum for this compound is not publicly available. For oleanane triterpenoids, the proton at the C-12 double bond typically appears as a triplet around δ 5.3 ppm. The protons on carbons bearing hydroxyl groups would resonate in the δ 3.0-4.5 ppm region. Multiple singlet signals for the methyl groups are expected in the upfield region of the spectrum.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce in the scientific literature. However, the oleanane triterpenoid scaffold is associated with a variety of pharmacological effects, primarily anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Many oleanane triterpenoids have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Inhibition of the NF-κB pathway by oleanane triterpenoids can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins.

Potential NF-κB Signaling Pathway Modulation by this compound

Cytotoxic Activity

Oleanane-type triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifactorial, involving the induction of apoptosis through both intrinsic and extrinsic pathways. Modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation, has been implicated in the cytotoxic effects of these compounds.

Potential PI3K/Akt Signaling Pathway Modulation by this compound

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Isolation and Purification of Oleanane Triterpenoids

This protocol describes a general procedure for the extraction and isolation of oleanane triterpenoids from plant material, which can be adapted for the isolation of this compound from Uncaria rhynchophylla.

Workflow for Triterpenoid Isolation

Methodology:

-

Extraction: Air-dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla) is extracted exhaustively with a suitable solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the components of the extract into different fractions.

-

Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified. This may involve repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and IR spectroscopy.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells (e.g., human colorectal carcinoma HCT-116 cells) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Western Blot Analysis of Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to investigate the effect of this compound on the expression and phosphorylation status of proteins in signaling pathways like NF-κB and PI3K/Akt.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound as described for the MTT assay. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-Akt, total Akt) overnight at 4°C.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, or 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a pentacyclic triterpenoid with a well-defined chemical structure. While its physical and chemical properties are not yet fully characterized in the public domain, its structural class suggests potential for significant biological activity, particularly in the areas of inflammation and cancer. The lack of specific experimental data for this compound highlights a clear opportunity for further research. The experimental protocols provided in this guide offer a starting point for the systematic investigation of this and other related natural products. Future studies should focus on the complete spectroscopic characterization of this compound, a thorough evaluation of its cytotoxic and anti-inflammatory properties against a panel of cell lines, and the elucidation of its precise mechanisms of action on key cellular signaling pathways. Such research will be crucial in determining the therapeutic potential of this intriguing natural compound.

References

- 1. 3Beta,6Beta,23-Trihydroxyolean-12-En-28-Oic Acid | C30H48O5 | CID 57397367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Cucurbitacin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Cucurbitacin C, a naturally occurring triterpenoid (B12794562) compound found in various plants of the Cucurbitaceae family. This document details the anti-inflammatory, antioxidant, and anticancer properties of Cucurbitacin C, presenting key quantitative data, in-depth experimental protocols, and visual representations of associated signaling pathways and workflows.

Introduction

Cucurbitacin C is a member of the cucurbitacin family, a group of bitter-tasting tetracyclic triterpenoids known for their diverse pharmacological activities.[1] While historically recognized for their toxicity, recent research has highlighted the potential of these compounds as therapeutic agents, particularly in oncology.[2] Cucurbitacin C, specifically, has demonstrated significant anti-inflammatory, antioxidant, and potent anticancer effects across various cancer cell lines.[1][3] This guide serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation of Cucurbitacin C.

Anticancer Activity

Cucurbitacin C has been shown to exert potent anticancer effects through the induction of cell cycle arrest and apoptosis in various cancer cell lines.[3] Its cytotoxic activity has been evaluated against prostate, bladder, and liver cancer cells, demonstrating a dose-dependent inhibition of proliferation and clonogenic potential.

Table 1: In Vitro Cytotoxicity of Cucurbitacin C

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | ~1.5 | |

| LNCaP | Prostate Cancer | ~2.0 | |

| PC-3 | Prostate Cancer | ~1.0 | |

| T24 | Bladder Cancer | ~1.2 | |

| HepG2 | Liver Cancer | ~1.8 |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of Cucurbitacin C (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory and Antioxidant Activity

Recent studies have highlighted the anti-inflammatory and antioxidant properties of Araguspongine C, a compound with a similar activity profile to Cucurbitacin C. It has been shown to reduce levels of pro-inflammatory cytokines and oxidative stress markers. While specific quantitative data for Cucurbitacin C's anti-inflammatory and antioxidant effects are less prevalent in the cited literature, the methodologies to assess these activities are standardized.

Table 2: Anti-inflammatory and Antioxidant Markers Modulated by Araguspongine C (as a reference)

| Marker | Effect | Biological Activity | Reference |

| TNF-α | Reduction | Anti-inflammatory | |

| IL-1β | Reduction | Anti-inflammatory | |

| IL-6 | Reduction | Anti-inflammatory | |

| Malondialdehyde (MDA) | Reduction | Antioxidant | |

| Superoxide Dismutase (SOD) | Increase | Antioxidant | |

| Glutathione Peroxidase (GPx) | Increase | Antioxidant |

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) in the presence or absence of Cucurbitacin C for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Mechanism of Action: Signaling Pathways

Cucurbitacin C has been found to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the primary targets is the PI3K-Akt signaling pathway.

PI3K-Akt Signaling Pathway Inhibition by Cucurbitacin C

The PI3K-Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Cucurbitacin C has been shown to inhibit this pathway by reducing the phosphorylation of Akt at Ser473. This inhibition leads to downstream effects such as cell cycle arrest and the induction of apoptosis.

Conclusion

Cucurbitacin C demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its multifaceted biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects, warrant further investigation. The experimental protocols and pathway analyses presented in this guide provide a foundational framework for researchers to further explore the therapeutic applications of Cucurbitacin C and to develop novel cancer therapies. As with all cucurbitacins, careful consideration of its toxicity profile will be crucial in its development as a clinical candidate.

References

- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents | MDPI [mdpi.com]

- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

Uncargenin C Derivatives: A Technical Guide to their Potential Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Uncargenin C derivatives, focusing on their potential bioactivity, particularly in the realm of anti-inflammatory applications. This document details the known derivatives, their quantitative biological activity, the experimental protocols for their isolation and evaluation, and the potential signaling pathways involved in their mechanism of action.

Introduction to this compound and its Derivatives

This compound is a pentacyclic triterpenoid (B12794562) natural product that has been isolated from plants such as Uncaria rhychophylla and Turpinia arguta. While this compound itself has not demonstrated significant anti-leukemia activity, an intermediate in its synthetic pathway has shown promise.[1] More recently, scientific focus has shifted to glycosidic derivatives of this compound, which have exhibited noteworthy biological activities.

Specifically, two prominent this compound glycoside derivatives have been isolated from the fruits of Cryptolepis buchananii. These derivatives are:

-

This compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester

-

3-O-β-D-glucopyranosylthis compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester

These compounds have been investigated for their anti-inflammatory properties, as detailed in the subsequent sections.

Bioactivity of this compound Derivatives

The primary bioactivity associated with the identified this compound derivatives is the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery. The inhibitory effects of the this compound glycosides were evaluated in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells.

Quantitative Data

The following table summarizes the quantitative data for the inhibition of nitric oxide production by this compound derivatives and the positive control, dexamethasone.

| Compound | Bioactivity Assay | Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| This compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester & other isolates from the study | Nitric Oxide (NO) Production | RAW264.7 | 18.79 - 37.57 | Dexamethasone | 14.05 |

| 3-O-β-D-glucopyranosylthis compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester & other isolates from the study | Nitric Oxide (NO) Production | RAW264.7 | 18.79 - 37.57 | Dexamethasone | 14.05 |

Experimental Protocols

This section provides a detailed methodology for the key experiments related to the isolation and bioactivity assessment of this compound derivatives, based on the available literature.

Isolation of this compound Glycoside Derivatives from Cryptolepis buchananii

The isolation of this compound glycoside derivatives from the fruits of Cryptolepis buchananii involves a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound derivatives.

-

Extraction: The dried and powdered fruits of Cryptolepis buchananii are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the glycosides (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to yield semi-purified fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions are further purified by preparative HPLC on a C18 column using a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to afford the pure this compound glycoside derivatives.

Nitric Oxide (NO) Inhibition Assay in LPS-Activated RAW264.7 Cells

The anti-inflammatory activity of the this compound derivatives is assessed by measuring their ability to inhibit NO production in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow for NO Inhibition Assay

Caption: Workflow for the nitric oxide inhibition assay.

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, the cells are pre-treated with various concentrations of the this compound derivatives for a specific period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A vehicle control (without LPS) and a positive control (LPS alone) are also included.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

Nitrite (B80452) Measurement (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[3] This involves mixing an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Data Analysis: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.

Potential Signaling Pathways

The inhibition of NO production in LPS-stimulated macrophages by this compound derivatives suggests their interference with key inflammatory signaling pathways. While specific studies on the signaling pathways modulated by these particular glycosides are not yet available, the known mechanisms of LPS-induced NO production in RAW264.7 cells provide a strong indication of the likely targets.

LPS, through its interaction with Toll-like receptor 4 (TLR4), activates several downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways converge to induce the expression of the inducible nitric oxide synthase (iNOS) enzyme, which is responsible for the high-output production of NO during inflammation.

Potential Signaling Pathway for Anti-inflammatory Action

References

In Silico Prediction of Uncargenin C Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict the molecular targets of Uncargenin C, a hypothetical novel tetracyclic oxindole (B195798) alkaloid derived from the Uncaria genus. Due to the current lack of specific data on "this compound," this document utilizes a representative compound from the same class, Mitraphylline, as a proxy to illustrate the target identification process. The methodologies detailed herein are widely applicable to other natural products, offering a powerful computational approach to accelerate drug discovery and elucidate mechanisms of action. This guide covers ligand and protein preparation, reverse docking for initial target fishing, molecular docking for binding affinity analysis, and network pharmacology for pathway enrichment analysis. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The Uncaria genus, a source of traditional medicines for centuries, is rich in bioactive alkaloids, with tetracyclic and pentacyclic oxindole alkaloids being of significant interest due to their diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2] this compound is a novel, hypothetical tetracyclic oxindole alkaloid from this genus. Understanding its molecular targets is crucial for its development as a potential therapeutic agent.

In silico target prediction offers a time- and cost-effective strategy to identify and prioritize potential protein targets for novel bioactive compounds.[3][4] This approach leverages computational tools and biological databases to predict interactions between a small molecule and a vast array of proteins. This guide outlines a systematic in silico workflow to predict the targets of this compound, providing detailed protocols and data interpretation strategies.

The In Silico Target Prediction Workflow

The workflow for predicting the targets of this compound is a multi-step process that integrates various computational techniques. The overall workflow is depicted in the diagram below.

Caption: A flowchart of the in silico target prediction workflow.

Methodologies

Ligand Preparation

The initial step involves preparing the 3D structure of this compound (using Mitraphylline as a proxy). This is crucial for accurate docking simulations.

Experimental Protocol:

-

Obtain 2D Structure: The 2D structure of Mitraphylline (PubChem CID: 94160) is obtained from the PubChem database.

-

2D to 3D Conversion: The 2D structure is converted to a 3D structure using a molecular modeling software such as ChemDraw or MarvinSketch.

-

Energy Minimization: The 3D structure is subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using a force field like MMFF94 within a computational chemistry package (e.g., Avogadro, Spartan).

-

File Format Conversion: The optimized structure is saved in a suitable format for docking software, such as .pdbqt for AutoDock Vina.

Protein Target Database Preparation

A comprehensive library of potential human protein targets is prepared for the initial screening.

Experimental Protocol:

-

Database Selection: A database of protein structures is chosen. The Protein Data Bank (PDB) is a primary source. For a more focused approach, a curated database of druggable proteins can be used.

-

Structure Preparation: Each protein structure is prepared by:

-

Removing water molecules and other non-essential ligands.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

This can be automated using scripts or software like AutoDockTools.

-

-

Binding Site Definition: The binding site for each protein is defined. For a blind docking approach, the entire protein surface can be considered. For a more targeted approach, known binding pockets can be specified.

Reverse Docking

Reverse docking is a computational technique used to screen a single ligand against a library of potential protein targets. This "target fishing" approach helps to identify a smaller subset of likely targets.

Experimental Protocol:

-

Software Selection: A reverse docking software is chosen. Examples include AutoDock Vina, iGEMDOCK, or online servers like SwissTargetPrediction.

-

Docking Simulation: The prepared this compound ligand is docked against each prepared protein in the target database.

-

Scoring and Ranking: The docking results are scored based on the predicted binding affinity (e.g., kcal/mol). The protein targets are then ranked according to their docking scores.

-

Hit Selection: A threshold for the docking score is set to select the top-ranking "hit" proteins for further analysis.

Data Presentation:

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Putative Biological Function |

| 3LN1 (IKKβ) | -9.8 | Inflammatory signaling |

| 1NFK (NF-κB p50) | -9.5 | Transcription factor |

| 4CYF (JNK1) | -9.2 | MAPK signaling |

| 3FLY (p38α) | -9.1 | MAPK signaling |

| 1NFI (NF-κB p65) | -8.9 | Transcription factor |

| 5F2A (COX-2) | -8.7 | Inflammation |

| 3ERT (Estrogen Receptor α) | -8.5 | Nuclear receptor signaling |

| 1A28 (Progesterone Receptor) | -8.3 | Nuclear receptor signaling |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Docking

The top candidate targets identified through reverse docking are subjected to more detailed molecular docking simulations to analyze the binding interactions.

Experimental Protocol:

-

Software: AutoDock Vina is a widely used and robust software for molecular docking.

-

Grid Box Definition: A grid box is defined around the active site of each target protein to specify the search space for the ligand.

-

Docking Execution: The docking simulation is performed, allowing the ligand to flexibly explore different conformations within the defined grid box.

-

Analysis of Binding Poses: The resulting binding poses are analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Data Presentation:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| IKKβ | -9.9 | CYS-99, LEU-21, VAL-29 |

| NF-κB p50 | -9.6 | ARG-57, GLU-61, LYS-146 |

| JNK1 | -9.4 | LYS-55, MET-111, GLN-155 |

| p38α | -9.2 | LYS-53, MET-109, THR-106 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Network Pharmacology

Network pharmacology is used to explore the relationships between the predicted targets and known biological pathways. This helps to understand the potential systemic effects of this compound.

Experimental Protocol:

-

Target-Disease Network Construction: The validated targets are used to construct a target-disease network using databases such as STRING, Cytoscape, and KEGG.

-

Pathway Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed to identify the biological processes and signaling pathways that are significantly associated with the predicted targets.

Visualization of Signaling Pathways

Based on the predicted targets, key signaling pathways likely to be modulated by this compound can be visualized. The anti-inflammatory properties of many Uncaria alkaloids suggest the involvement of the NF-κB and MAPK signaling pathways.

Caption: A simplified diagram of the NF-κB signaling pathway.

Caption: A simplified diagram of the MAPK signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the prediction of molecular targets for the hypothetical natural product, this compound. By employing a combination of reverse docking, molecular docking, and network pharmacology, it is possible to generate a prioritized list of potential protein targets and gain insights into the compound's potential mechanisms of action. The methodologies and visualizations provided serve as a robust framework for researchers in the field of natural product drug discovery. The predicted interactions with key proteins in the NF-κB and MAPK signaling pathways suggest that this compound may exert its effects through the modulation of inflammatory responses, a hypothesis that warrants further experimental validation.

References

- 1. Ethnobotany, phytochemistry and pharmacology of Uncaria (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal uses, phytochemistry and pharmacology of the genus Uncaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]

Uncargenin C: A Triterpenoid with Therapeutic Potential

An In-depth Technical Guide on Uncargenin C and its Glycosides for Researchers, Scientists, and Drug Development Professionals.

This compound is a pentacyclic triterpenoid (B12794562) initially isolated from Uncaria rhynchophylla. Its chemical structure is 3β,6β,23-trihydroxyolean-12-en-28-oic acid, with a molecular formula of C30H48O5. While research on this compound in its pure form (aglycone) is limited, recent studies on its glycosylated derivatives have highlighted its potential as an anti-inflammatory agent. These glycosides, isolated from the fruits of Cryptolepis buchananii, have demonstrated significant inhibitory effects on nitric oxide (NO) production in activated immune cells.

A 2020 research report from the CeMM Research Institute for Molecular Medicine noted that the high oxidation state of this compound suggests it may have favorable solubility and drug-like properties compared to less oxidized triterpenoids like oleanolic acid[1][2]. This underscores the potential of this compound and its derivatives as promising candidates for further drug development.

Quantitative Data on the Bioactivity of this compound Glycosides

The primary biological activity reported for this compound derivatives is the inhibition of nitric oxide (NO) production. The following table summarizes the inhibitory concentrations (IC50) of this compound glycosides and other related compounds isolated from Cryptolepis buchananii on NO production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells.

| Compound | IC50 (µM) of NO Production Inhibition |

| This compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester | 18.79 to 37.57 (range for all isolates) |

| 3-O-β-D-glucopyranosylthis compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester | 18.79 to 37.57 (range for all isolates) |

| Dexamethasone (Positive Control) | 14.05 |

Data sourced from a 2023 study on compounds isolated from Cryptolepis buchananii[3].

Experimental Protocols: Nitric Oxide Inhibition Assay

The following is a description of the experimental protocol used to determine the anti-inflammatory activity of this compound glycosides by measuring the inhibition of nitric oxide production in RAW264.7 macrophage cells.

Objective: To evaluate the inhibitory effect of this compound glycosides on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

Materials and Reagents:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound glycosides)

-

Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound glycosides. Cells are pre-incubated with the compounds for a specified time (e.g., 2 hours).

-

Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Measurement (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess Reagent (mixing equal parts of Reagent A and B immediately before use) is added to the supernatant in a new 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the culture supernatants is determined from the standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

The IC50 value (the concentration of the compound that inhibits 50% of NO production) is calculated from the dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the isolation and anti-inflammatory testing of this compound glycosides.

Caption: Proposed mechanism of NO inhibition by this compound glycosides in LPS-stimulated macrophages.

References

- 1. cemm.at [cemm.at]

- 2. CeMM: Chemical modification of oleanolic acid could pave the way to pharmaceutically relevant derivates [cemm.at]

- 3. Four New Pentacyclic Triterpene Glycosides Isolated from the Fruits of Cryptolepis buchananii R.Br. ex Roem. & Schult and Their Inhibition of NO Production in LPS-activated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Uncargenin C (Uncarine C) from Uncaria rhynchophylla

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uncaria rhynchophylla, a climbing shrub, has been a staple in traditional medicine for addressing a variety of neurological and cardiovascular conditions. The therapeutic potential of this plant is largely attributed to its rich concentration of indole (B1671886) alkaloids. Among these, Uncargenin C (commonly known as Uncarine C) has emerged as a compound of significant interest due to its potential neuroprotective properties. This document provides a comprehensive guide to the extraction, purification, and quantification of this compound from Uncaria rhynchophylla, along with insights into its biological activities and associated signaling pathways.

Chemical Structure

Uncarine C is a pentacyclic oxindole (B195798) alkaloid.

-

Molecular Formula: C₂₁H₂₄N₂O₄

-

Molecular Weight: 368.43 g/mol

Extraction and Purification Protocols

Two primary methodologies are presented for the extraction and purification of Uncarine C. The first is a general ethanol-based extraction suitable for obtaining a crude alkaloid mixture, which can be followed by further purification. The second is a more advanced pH-zone refining counter-current chromatography method for high-purity isolation.

Protocol 1: Ethanol-Based Extraction and Liquid-Liquid Partitioning

This protocol is adapted from a general method for extracting alkaloids from Uncaria rhynchophylla and is suitable for initial laboratory-scale extractions.[1]

1. Extraction:

-

Plant Material: 1 kg of dried and powdered hooks and stems of Uncaria rhynchophylla.

-

Solvent: 70% aqueous ethanol (B145695).

-

Procedure:

-

Macerate the plant material in 6 L of 70% ethanol for 24 hours at room temperature.

-

Reflux the mixture for 30 minutes.

-

Filter the extract and repeat the extraction process on the plant residue two more times.

-

Pool the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

2. Liquid-Liquid Partitioning:

-

Resuspend the crude extract in distilled water.

-

Perform successive partitioning with ethyl acetate (B1210297) and then n-butanol in a separatory funnel.

-

The butanol-soluble fraction will contain the target alkaloids, including Uncarine C. Concentrate this fraction for further purification.

3. Further Purification (Column Chromatography):

-

The butanol fraction can be subjected to silica (B1680970) gel column chromatography to isolate Uncarine C. The specific solvent system for elution would need to be optimized, but a gradient of chloroform (B151607) and methanol (B129727) is a common starting point for alkaloid separation.

Protocol 2: pH-Zone Refining Counter-Current Chromatography (CCC)

This advanced chromatographic technique is highly effective for the preparative separation and purification of alkaloids, yielding high-purity compounds. This protocol is based on a successful separation of Uncarine C from a related Uncaria species.[2]

1. Crude Alkaloid Preparation:

-

Extract 10 kg of dried, powdered Uncaria rhynchophylla with 95% ethanol (3 x 10 L).

-

Combine the extracts and evaporate to dryness.

-

Dissolve the residue in 1 L of water and basify to pH 9.5 with ammonium (B1175870) hydroxide.

-

Extract the aqueous solution with chloroform to obtain the crude alkaloid extract.

2. Enrichment of Total Alkaloids (Optional but Recommended):

-

A preliminary enrichment step using a two-phase solvent system in the CCC can increase the loading capacity for the final purification. A suggested system is petroleum ether-ethyl acetate-isopropanol-water (2:6:3:9, v/v) with 10 mM triethylamine (B128534) (TEA) in the organic stationary phase and 5 mM hydrochloric acid (HCl) in the aqueous mobile phase.[2]

3. Final Purification by pH-Zone Refining CCC:

-

Solvent System: Methyl tert-butyl ether (MTBE)-acetonitrile-water (4:0.5:5, v/v).

-

Stationary Phase: The upper organic phase containing 10 mM TEA.

-

Mobile Phase: The lower aqueous phase containing 5 mM HCl.

-

Procedure:

-

Load the enriched alkaloid sample onto the CCC column.

-

Perform the separation according to the instrument's operating parameters.

-

Collect the fractions and analyze them by HPLC to identify those containing pure Uncarine C.

-

Combine the pure fractions and evaporate the solvent to obtain purified Uncarine C.

-

Quantitative Data

The following table summarizes the yield of Uncarine C from the pH-zone refining CCC method described in Protocol 2.

| Plant Material | Crude Alkaloid Extract | Enriched Total Alkaloids | Purified Uncarine C | Purity | Reference |

| Uncaria macrophylla (10 kg) | 42.6 g | 2.8 g | 82 mg | >96% | [2] |

A patent for a process to extract "uncarine" from Uncaria rhynchophylla reported a yield of 0.27 g of monomer with a purity of over 90% per kilogram of medicinal material.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a validated HPLC method for the quantitative analysis of Uncarine C in Uncaria rhynchophylla extracts.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of Methanol (A) and 2 mM ammonium acetate solution (adjusted to pH 8.0 with triethylamine) (B).

-

Gradient: 0-30 min, 60% to 100% A.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Standard Preparation: Prepare a stock solution of purified Uncarine C in methanol. Create a series of dilutions to generate a standard curve (e.g., 0.25 to 64.0 µg/mL).

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of Uncarine C in the samples can be determined from this curve. A reported regression equation for "uncarine" is y = 5.22 x 10⁴x + 4.96 x 10³ (r = 0.9999).

Visualizations

Experimental Workflow

Caption: Workflow for Uncarine C extraction and analysis.

Potential Signaling Pathway

Extracts of Uncaria species containing Uncarine C have been shown to possess neuroprotective and anti-inflammatory properties. One study on Uncaria tomentosa demonstrated inhibition of the Wnt signaling pathway. While the specific molecular targets of Uncarine C are still under investigation, this pathway represents a potential mechanism of action.

References

- 1. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative Separation of Six Rhynchophylla Alkaloids from Uncaria macrophylla Wall by pH-Zone Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102093359A - Process for extracting rhynchophylline monomers from uncaria rhynchophylla - Google Patents [patents.google.com]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Uncargenin C

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uncargenin C is a pentacyclic triterpenoid (B12794562) that has been isolated from medicinal plants such as Uncaria rhynchophylla.[1][2][3] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and reliable quantitative analysis is crucial for the quality control of raw materials, extracts, and formulated products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[4][5]

This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is based on established protocols for the analysis of similar triterpenoids and is suitable for routine quality control and research purposes.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. A mobile phase consisting of a mixture of acetonitrile (B52724) and water with a formic acid modifier is used to achieve optimal separation. Detection is performed at a low UV wavelength (210 nm), as triterpenoids generally lack a strong chromophore. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with known concentrations of a this compound reference standard.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (analytical grade)

-

Sample containing this compound (e.g., plant extract, formulation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 70% B5-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 70% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method may need to be optimized depending on the sample matrix. A general procedure for a plant extract is provided below.

-

Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and extract it with 20 mL of methanol by sonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with methanol to bring the concentration of this compound within the range of the calibration curve.

Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters for an HPLC method for triterpenoid analysis. This data is provided as an example and should be determined experimentally for the specific application.

Table 2: Summary of Method Validation Parameters (Example)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 98.0 - 102.0% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Specificity | No interference from blank matrix |

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

The following diagram outlines the logical relationships and considerations in developing a robust HPLC method.

Caption: Key considerations for HPLC method development.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in various samples. The method is sensitive, specific, and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure the accuracy and precision of the results for the intended application.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and quantification of components in extracts of Uncaria tomentosa by HPLC-ES/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Uncargenin C in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a pentacyclic triterpenoid (B12794562) compound that has been isolated from medicinal plants of the Uncaria genus, notably Uncaria rhynchophylla. Triterpenoids from this genus have garnered significant interest for their potential therapeutic properties, including neuroprotective and anti-inflammatory effects. Accurate and reproducible quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₀H₄₈O₅ |

| Molecular Weight | 488.7 g/mol |

| CAS Number | 152243-70-4 |

| Class | Triterpenoid |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol, ethanol, acetonitrile, and other organic solvents. |

Experimental Protocols

Sample Preparation and Extraction

A robust extraction method is critical to ensure the efficient recovery of this compound from the plant matrix.

Materials and Reagents:

-

Dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla)

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

n-Hexane (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE)

Protocol:

-

Maceration Extraction:

-

Weigh 1.0 g of the dried, powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol.

-

Stopper the flask and sonicate for 30 minutes at room temperature.

-

Allow the mixture to macerate for 24 hours at room temperature, protected from light.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the plant residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.

-

-

Liquid-Liquid Partitioning (Optional, for sample clean-up):

-

Re-dissolve the dried extract in 10 mL of deionized water.

-

Transfer the aqueous solution to a separatory funnel.

-

Perform sequential partitioning with n-hexane (3 x 10 mL) to remove nonpolar compounds. Discard the n-hexane fractions.

-

Subsequently, partition the aqueous layer with ethyl acetate (3 x 10 mL). This compound is expected to partition into the ethyl acetate phase.

-

Combine the ethyl acetate fractions and evaporate to dryness.

-

-

Final Sample Preparation:

-

Reconstitute the dried extract (from maceration or partitioning) in 1.0 mL of methanol.

-

Vortex for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

HPLC-PDA Quantification Protocol

This method is suitable for the routine quantification of this compound in moderately complex extracts.

Instrumentation and Conditions:

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40.1-45 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 205 nm |

Calibration:

A standard stock solution of this compound (1 mg/mL) should be prepared in methanol. A series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) are then prepared by serial dilution. A calibration curve is generated by plotting the peak area against the concentration of the standards.

LC-MS/MS Quantification Protocol

This method provides higher sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

Instrumentation and Conditions:

| Parameter | Setting |

| LC System | Shimadzu Nexera X2 or equivalent |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+) |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-20 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor Ion (m/z) 489.3 → Product Ions (m/z) [To be determined by infusion of a standard] |

Method Validation:

The analytical methods should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative results for this compound in various plant extracts should be presented in a clear and structured table to facilitate comparison.

Table 1: Representative Quantitative Data for this compound in Uncaria Species

| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Content (µg/g of dry weight) |

| Uncaria rhynchophylla | Stems and Hooks | Maceration | HPLC-PDA | [Insert experimentally determined value] |

| Uncaria rhynchophylla | Leaves | Maceration | HPLC-PDA | [Insert experimentally determined value] |

| Uncaria tomentosa | Bark | Maceration | LC-MS/MS | [Insert experimentally determined value] |

| Turpinia arguta | Leaves | Maceration | LC-MS/MS | [Insert experimentally determined value] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Potential Signaling Pathway Involvement

While the specific molecular targets of this compound are still under investigation, extracts of Uncaria species containing triterpenoids and alkaloids have been shown to exert neuroprotective effects, potentially through the modulation of key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis.[1][2] The anti-inflammatory effects of Uncaria extracts are also well-documented and may be mediated by the inhibition of the NF-κB pathway.[3]

Disclaimer: The specific interactions of this compound with the PI3K/Akt/mTOR and NF-κB pathways have not been definitively elucidated and are presented here as a potential mechanism of action based on the known activities of related compounds from Uncaria species. Further research is required to confirm these interactions.

References

- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Anti-Neuroinflammatory Effects of Uncaria sinensis in LPS-Stimulated BV2 Microglia Cells and Focal Cerebral Ischemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of a Novel Uncargenin C Analogue with Potent Anti-Leukemia Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents against leukemia remains a critical area of cancer research. Natural products and their synthetic derivatives represent a promising avenue for the discovery of new drugs with improved efficacy and reduced side effects. This document provides detailed protocols for the semi-synthesis of a potent anti-leukemia compound, an analogue of Uncargenin C, and for the evaluation of its cytotoxic and apoptotic effects on leukemia cell lines.

Disclaimer: The compound and protocols described herein are based on published research on 3α,24-dihydroxy-30-oxolup-20(29)-en-28-oic acid (referred to as T1c), a derivative of 3α,24-dihydroxylup-20(29)-en-28-oic acid, due to the absence of specific public domain information on "this compound". T1c serves as a representative intermediate with demonstrated anti-leukemia activity.

Data Presentation

The synthesized this compound analogue, T1c, has demonstrated significant cytotoxic activity against a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) values and the extent of apoptosis induction are summarized below.

Table 1: Cytotoxic Activity (IC₅₀) of T1c Analogue against Human Leukemia Cell Lines

| Cell Line | Type of Leukemia | IC₅₀ (µM) after 48h |

| THP-1 | Acute Myeloid Leukemia (AML) | 12.90 ± 0.1 |

| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | Not specified |

| REH | Acute Lymphoblastic Leukemia (ALL) | Not specified |

| JURKAT | Acute Lymphoblastic Leukemia (ALL) | Not specified |

| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | Not specified |

Data derived from studies on 3α,24-dihydroxy-30-oxolup-20(29)-en-28-oic acid (T1c)[1][2].

Table 2: Apoptosis Induction in THP-1 Cells by T1c Analogue after 48 hours

| Treatment Concentration | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |

| ½ IC₅₀ | 14.50 | 14.90 | 29.40 ± 2.66 |

| IC₅₀ | 22.84 | 29.39 | 52.23 ± 1.69 |

Data represents the percentage of apoptotic cells as determined by Annexin V-FITC and Propidium Iodide staining[1][2].

Experimental Protocols